
(1R)-1-(1H-Pyrazol-4-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(1H-Pyrazol-4-yl)ethan-1-ol: is an organic compound characterized by the presence of a pyrazole ring attached to an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1H-Pyrazol-4-yl)ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Ethan-1-ol Moiety: The pyrazole ring can be functionalized by reacting it with an appropriate alkylating agent, such as an epoxide or a halohydrin, under basic conditions to introduce the ethan-1-ol group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-(1H-Pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrazole ring can be reduced under specific conditions to form a dihydropyrazole.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group into a leaving group, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of (1R)-1-(1H-Pyrazol-4-yl)ethanone.
Reduction: Formation of (1R)-1-(1H-Dihydropyrazol-4-yl)ethan-1-ol.
Substitution: Formation of various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
(1R)-1-(1H-Pyrazol-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (1R)-1-(1H-Pyrazol-4-yl)ethan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-1-(1H-Pyrazol-4-yl)ethan-1-ol: The enantiomer of (1R)-1-(1H-Pyrazol-4-yl)ethan-1-ol, which may have different biological activity.
1-(1H-Pyrazol-4-yl)ethanone: Lacks the hydroxyl group, leading to different chemical reactivity and applications.
1-(1H-Pyrazol-4-yl)ethanol: A racemic mixture of both enantiomers.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions in biological systems. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C5H8N2O |
|---|---|
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
(1R)-1-(1H-pyrazol-4-yl)ethanol |
InChI |
InChI=1S/C5H8N2O/c1-4(8)5-2-6-7-3-5/h2-4,8H,1H3,(H,6,7)/t4-/m1/s1 |
Clave InChI |
GGPILYBGTQJNOK-SCSAIBSYSA-N |
SMILES isomérico |
C[C@H](C1=CNN=C1)O |
SMILES canónico |
CC(C1=CNN=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-1-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid](/img/structure/B13068640.png)

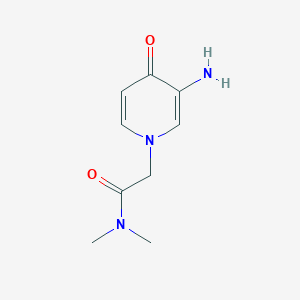
![1-Fluoro-3-[(2-methylphenyl)amino]propan-2-ol](/img/structure/B13068653.png)
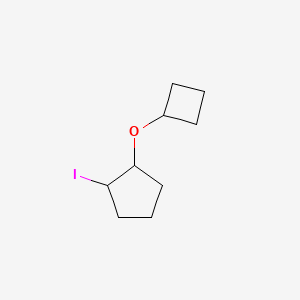
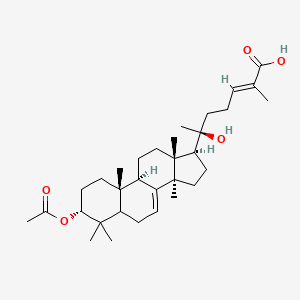
![tert-butyl 3-{[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidine-1-carboxylate](/img/structure/B13068668.png)

![2-Methanesulfonylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13068687.png)
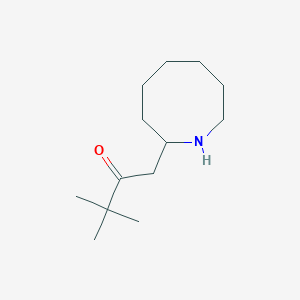
![3-Methoxy-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B13068696.png)
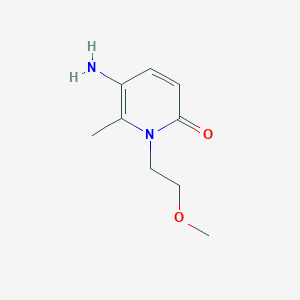
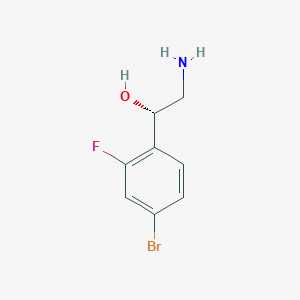
![tert-Butyl3-fluoro-1,8-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B13068742.png)
